molecular formula C28H24N4O4S B2436656 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888437-62-5

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2436656
CAS No.: 888437-62-5
M. Wt: 512.58
InChI Key: KTQCONRWNFYHPV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,4-dimethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4S/c1-35-22-12-11-18(15-23(22)36-2)32-27(34)26-25(19-8-4-5-9-20(19)29-26)30-28(32)37-16-24(33)31-14-13-17-7-3-6-10-21(17)31/h3-12,15,29H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQCONRWNFYHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC6=CC=CC=C65)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidoindole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as indole derivatives and pyrimidine precursors.

    Introduction of the Thioether Linkage: This step involves the reaction of the pyrimidoindole core with a thioether reagent, such as a thiol or a thioester, under suitable conditions.

    Attachment of the Dimethoxyphenyl Group: This can be accomplished through a substitution reaction, where the dimethoxyphenyl group is introduced using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Electrophiles like halogens, nucleophiles like amines or thiols, under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties against various pathogens. For instance:

  • Effective Against: Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Mechanism: The compound's structure allows it to interact with bacterial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

Studies have shown that this compound can modulate cytokine production in immune cells:

  • Cytokines Modulated: Interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
  • Implications: This suggests potential use in treating inflammatory diseases.

Antitumor Activity

The compound has demonstrated promising antitumor effects:

  • Mechanism of Action: Induction of apoptosis in cancer cells by interfering with cellular signaling pathways.
  • Potential Targets: Various cancer cell lines have shown sensitivity to this compound.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Key Features: The indole and pyrimidine rings are essential for biological activity.
  • Modifications: Alterations in the substituents can enhance potency or selectivity against specific targets.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This effect was dose-dependent, highlighting its potential as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
Anti-inflammatoryMacrophagesInhibition of cytokine release
AntitumorCancer cell linesInduction of apoptosis via mitochondrial pathways

Mechanism of Action

The mechanism by which 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its combination of multiple functional groups within a single molecule, providing a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C20H16N4O4S2
  • Molecular Weight : 440.49 g/mol
  • InChIKey : CDCUINBPEVUGQX-UHFFFAOYSA-N

The compound features a pyrimidoindole core with various substituents that may influence its biological activity. The presence of sulfur and methoxy groups is particularly noteworthy as they can enhance solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural analogs have been tested against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

In one study, related compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA strains . The mechanism of action is thought to involve interference with biofilm formation and bacterial protein synthesis pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated significant antiproliferative effects on various cancer cell lines:

  • A549 (lung cancer)
  • MCF7 (breast cancer)

Certain derivatives exhibited preferential suppression of rapidly dividing cells compared to non-tumor cells, indicating a potential selectivity that could be beneficial in cancer therapy .

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, the compound's interaction with specific biological targets has been investigated:

  • Molecular Docking Studies : These studies suggest that the compound may bind effectively to key proteins involved in stress responses in bacteria, potentially leading to enhanced antibiotic efficacy .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivityMIC of 0.98 μg/mL against MRSA; inhibition of biofilm formation
Anticancer ActivitySignificant antiproliferative effects on A549 and MCF7 cell lines
Molecular DockingFavorable interactions with bacterial alarmone synthetases

Q & A

Basic: What are the recommended synthesis routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with indole and pyrimidine precursors. Key steps include:

  • Sulfanyl group incorporation : Achieved via nucleophilic substitution or thiol-ene reactions under controlled pH and temperature (e.g., DMF solvent at 60–80°C) .
  • Oxoethyl linkage : Requires coupling agents like EDCI/HOBt in anhydrous conditions .
  • Dimethoxyphenyl substitution : Electrophilic aromatic substitution with 3,4-dimethoxybenzene derivatives, optimized using Lewis acids (e.g., AlCl₃) .
    Optimization Tips : Monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., switch from DMF to THF for better yield in final steps) .

Basic: What spectroscopic techniques are critical for structural elucidation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and indole ring integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~550–600 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for assessing steric hindrance in the pyrimidoindole core .

Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

  • Methoxy Groups : Enhance solubility and π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Sulfanyl Linker : Modulates redox activity; replacing sulfur with oxygen reduces thiol-mediated binding to cysteine residues .
    Methodology : Perform comparative SAR studies using analogs with varied substituents, followed by enzymatic assays (e.g., IC₅₀ profiling) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (>95% via HPLC) .
  • Solvent Effects : Bioactivity discrepancies may arise from DMSO concentration differences; limit to <0.1% in cellular assays .
  • Target Redundancy : Use siRNA knockdown to isolate primary targets (e.g., PKC isozymes vs. unrelated kinases) .

Basic: What are the primary biological targets hypothesized for this compound?

  • Kinase Inhibition : Structural analogs bind PKCα and VEGFR2 via maleimide-like interactions .
  • Epigenetic Modulation : Indole-pyrimidine hybrids inhibit histone deacetylases (HDACs) in cancer models .
    Validation : Use fluorescence polarization assays for binding affinity and molecular docking (e.g., AutoDock Vina) .

Advanced: What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate esters at the indole nitrogen for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability .
  • Co-solvent Systems : Use cyclodextrin complexes or ethanol/water mixtures (1:4 v/v) .

Advanced: How to investigate mechanistic pathways for observed cytotoxicity?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Metabolic Profiling : LC-MS-based metabolomics to track ATP depletion or ROS generation .
  • Crystallography : Resolve compound-enzyme co-structures (e.g., with PKCα) to identify binding motifs .

Basic: What are common pitfalls in reproducing synthetic protocols?

  • Oxygen Sensitivity : Sulfanyl groups oxidize readily; use nitrogen atmosphere and antioxidants (e.g., BHT) .
  • Byproduct Formation : Monitor for dimerization via LC-MS; optimize stoichiometry (1.2:1 reagent ratio) .
  • Scale-up Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for >10g batches .

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